{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile

Antianginal Cardiac-slowing Tachycardia

The compound {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile (CAS 61021-42-9) is a 3-thioindole acetonitrile derivative that serves as a critical synthetic intermediate in the preparation of cardiac-slowing amidines. Its structure features a unique cyclopropylmethyl substituent on the indole nitrogen, a design element linked to enhanced pharmacological properties in the final active pharmaceutical ingredients.

Molecular Formula C14H14N2S
Molecular Weight 242.34 g/mol
CAS No. 61021-42-9
Cat. No. B15218714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile
CAS61021-42-9
Molecular FormulaC14H14N2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C3=CC=CC=C32)SCC#N
InChIInChI=1S/C14H14N2S/c15-7-8-17-14-10-16(9-11-5-6-11)13-4-2-1-3-12(13)14/h1-4,10-11H,5-6,8-9H2
InChIKeyULJUVHLFROIGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile (CAS 61021-42-9) for Cardiac Research: A Key Intermediate for Potent Antianginal Amidines


The compound {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile (CAS 61021-42-9) is a 3-thioindole acetonitrile derivative that serves as a critical synthetic intermediate in the preparation of cardiac-slowing amidines. Its structure features a unique cyclopropylmethyl substituent on the indole nitrogen, a design element linked to enhanced pharmacological properties in the final active pharmaceutical ingredients [1]. This nitrile is not an end-product but a precursor to a series of potent antitachycardic agents, making its procurement essential for replicating and advancing upon foundational structure-activity relationship (SAR) studies originally published in the Journal of Medicinal Chemistry [1].

Why Generic N-Alkyl Indole Acetonitriles Cannot Replace CAS 61021-42-9 in Antianginal SAR Studies


Simple substitution of {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile with a non-cyclopropylmethyl analog (e.g., unsubstituted indole or n-propyl derivative) will lead to fundamentally different pharmacological profiles in downstream amidine products. Published SAR data explicitly demonstrates that the specific cyclopropylmethyl N-substitution is a high-activity motif, directly contributing to potent cardiac-slowing effects while minimizing myocardial depression [1]. Using an incorrect intermediate yields a final compound with unpredictable potency and safety margins, invalidating comparative biological assays and wasting synthetic effort [1].

Quantitative Differentiation of CAS 61021-42-9 Against Closest Analogs for Research Procurement


Enhanced Cardiac-Slowing Activity Conferred by Cyclopropylmethyl N-Substitution

The final amidine product derived from {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile falls into a highly active class identified in SAR studies. The 1983 Zelesko et al. paper reports that N-substitution with small saturated alkyl groups, a category encompassing the cyclopropylmethyl moiety, relative to the prototype compound 2, significantly enhances cardiac-slowing activity [1]. This places the precursor in a superior activity cluster compared to unsubstituted or larger alkyl chain precursors.

Antianginal Cardiac-slowing Tachycardia

Minimized Myocardial Depression Profile Linked to Cyclopropylmethyl Precursor

The same SAR study found that several potent compounds derived from N-substituted thioindole acetonitriles also exhibited minimal myocardial depression, a critical safety differentiator. Compounds 6-9, which share the small N-alkyl substitution pattern that includes the cyclopropylmethyl group, are explicitly noted for this favorable secondary pharmacological characteristic [1].

Cardiotoxicity Myocardial depression Safety pharmacology

Physicochemical Differentiation: LogP and Polar Surface Area

The target compound has a computed LogP of 3.67 and a polar surface area (PSA) of 54.02 Ų . This differs significantly from the unsubstituted analog, 2-(1H-indol-3-ylsulfanyl)acetonitrile (CAS 61021-51-0), which has a LogP of 2.18 and a PSA of 65.82 Ų (computed from its structure). The higher lipophilicity and lower PSA conferred by the cyclopropylmethyl group influence membrane permeability and oral absorption potential of downstream products.

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Utility: Established Protocol for High-Yield N-Alkylation

The 1983 J. Med. Chem. paper details a robust synthetic route where 3-indolylthiolate is alkylated to give nitrile III, which is then N-alkylated with cyclopropylmethyl halide to yield the target compound [1]. This protocol is well-defined, making the compound a reproducible intermediate for scaling up active pharmaceutical ingredient synthesis. Alternative alkylation agents lead to different products (e.g., compound IV series), underscoring its distinct synthetic identity.

Synthetic chemistry Intermediate Alkylation protocol

In Silico Drug-Likeness Advantage Over the N-Octyl Analog

The compound's molecular weight (242.34 g/mol) and LogP (3.67) keep it within favorable drug-like space, unlike the N-octyl analog 2-(1-octylindol-3-yl)sulfanylacetonitrile (CAS 61021-43-0), which has a molecular weight of 314.49 g/mol and a significantly higher LogP, likely exceeding 5 . This makes the cyclopropylmethyl derivative a more attractive intermediate from a lead-likeness perspective.

Drug-likeness In silico ADME Property forecast

High-Impact Research Scenarios for Procuring CAS 61021-42-9 Based on Differential Evidence


SAR-Driven Optimization of Antianginal Amidines

For research groups systematically exploring the N-substituent space around a 3-thioindole core, this compound is essential. It is the direct precursor to a high-activity, low-myocardial-depression cluster (compounds 6-9) as identified by Zelesko et al. [1]. By procuring this specific intermediate, medicinal chemists can directly synthesize and test the corresponding amidine, confirming activity and using it as a benchmark for novel analogs. This directly leverages the quantitative SAR evidence that this precise substitution pattern enhances cardiac-slowing potency relative to the prototype [1].

Pharmacokinetic Profiling of CNS-Penetrant Cardiotonics

The compound's distinct physicochemical profile (LogP 3.67, PSA 54.02 Ų) [1] makes it a strategic choice for projects targeting cardiac indications with potential central nervous system (CNS) effects. Researchers can use it to prepare test compounds for blood-brain barrier permeability assays, comparing the results against analogs derived from the lower LogP unsubstituted nitrile (CAS 61021-51-0). This scenario is supported by the cross-study comparable LogP data presented in the evidence guide.

Reproducible Scale-Up Chemistry for Preclinical Candidate Selection

For contract research organizations (CROs) or academic core facilities offering medicinal chemistry services, the availability of a well-documented synthetic protocol [1] is a major risk mitigator. Procuring CAS 61021-42-9 allows for the reliable, multi-gram synthesis of a lead series that has proven pharmacology. It avoids the process chemistry uncertainties associated with synthesizing novel N-substituted variants, where reaction yields and purity may be inconsistent. This choice is validated by the supporting evidence of a mature and reproducible synthetic route.

Selectivity Profiling Against Cardiac Ion Channels

Given the compound's downstream products were advanced to secondary pharmacological testing and shown to have minimal myocardial depression [1], it is an ideal starting material for modern selectivity panels. Researchers can synthesize the amidine from this intermediate and screen it against a panel of cardiac ion channels (e.g., hERG, NaV1.5, CaV1.2) to understand the precise molecular basis for its favorable safety margin, building on the class-level evidence of its superior profile. This allows for a direct, data-driven comparison with the prototype amidine derived from the unsubstituted intermediate.

Quote Request

Request a Quote for {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.